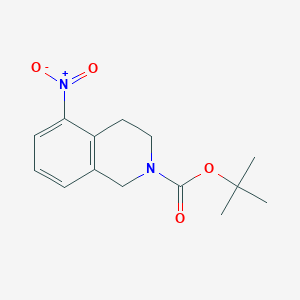

tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16(18)19/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPORWAVIMUALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676514 | |

| Record name | tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397864-14-1 | |

| Record name | tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry. The document details the compound's structural features, spectral characteristics, and provides insights into its synthesis and purification. Furthermore, it explores the strategic importance of this intermediate in the development of novel therapeutics, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The inherent conformational rigidity and three-dimensional architecture of the THIQ nucleus allow for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The introduction of a nitro group onto this scaffold, as seen in this compound, offers a versatile handle for further chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine, rendering the molecule amenable to a variety of reaction conditions while allowing for facile deprotection when required.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. This section outlines the key physical and chemical characteristics of this compound.

Structural and General Properties

Below is a table summarizing the fundamental properties of the title compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| CAS Number | 397864-14-1 | [4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [4] |

| Molecular Weight | 278.31 g/mol | [5] |

| Appearance | Solid (Specific color and form to be determined experimentally) | [5] |

| Boiling Point | 400.6 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.229 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.561 (Predicted) | [6] |

| Storage Temperature | 2-8 °C, Sealed in a dry environment | [5] |

Solubility Profile

-

Expected Solubility: Good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), and esters (e.g., ethyl acetate). Moderate solubility in alcohols (e.g., methanol, ethanol).

-

Expected Insolubility: Insoluble in water and non-polar hydrocarbon solvents (e.g., hexanes).

A systematic solubility study is recommended to precisely determine its solubility in various solvents at different temperatures.

Spectral Data for Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features are outlined below based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the dihydroisoquinoline core, and the nine equivalent protons of the tert-butyl group. The presence of the electron-withdrawing nitro group will influence the chemical shifts of the aromatic protons, causing them to appear at a lower field. The tert-butyl protons will appear as a sharp singlet around 1.5 ppm.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon of the Boc group will be observed in the range of 150-160 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon bearing the nitro group being significantly deshielded. The carbons of the tert-butyl group will be found in the upfield region of the spectrum.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

~2975 cm⁻¹: C-H stretching of the aliphatic and tert-butyl groups.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

~1520 and ~1345 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1600 and ~1470 cm⁻¹: C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 278.31 or 279.32, respectively. Fragmentation patterns can provide further structural information.

Synthesis and Purification: A Methodical Approach

The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. The choice of synthetic route and purification method is crucial for obtaining the desired product in high yield and purity.

Synthetic Pathway and Rationale

A common and effective strategy for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction or the Bischler-Napieralski reaction followed by reduction.[1][8] The introduction of the nitro group is generally achieved through electrophilic aromatic substitution on a suitable precursor. The Boc protection of the secondary amine is a standard procedure to enhance stability and facilitate handling.[2][3]

Below is a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of the target compound.

Causality behind Experimental Choices:

-

Pictet-Spengler Reaction: This reaction is a robust method for constructing the tetrahydroisoquinoline ring system. The use of an electron-withdrawing nitro group on the phenethylamine precursor directs the cyclization to the desired position.

-

Boc Protection: The use of di-tert-butyl dicarbonate in the presence of a mild base is a highly efficient and widely used method for the introduction of the Boc protecting group. This step is crucial to prevent unwanted side reactions in subsequent synthetic steps.[9]

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on established chemical principles.

Step 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline

-

To a stirred solution of 2-(3-nitrophenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol), add an aqueous solution of formaldehyde (1.1 equivalents).

-

Acidify the reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) and heat to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 5-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine, 1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

To this cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Ensuring High Purity

Purification of the final product is essential to remove any unreacted starting materials and by-products.

Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it has high solubility (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography:

If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Applications in Drug Discovery and Development

The strategic placement of the nitro group at the 5-position of the tetrahydroisoquinoline core makes this compound a highly valuable intermediate for the synthesis of a diverse range of bioactive molecules.

The Nitro Group as a Versatile Functional Handle

The nitro group can be readily transformed into other functional groups, providing access to a wide variety of derivatives.

Caption: Transformation of the nitro group to an amine for further derivatization.

The resulting 5-amino-tetrahydroisoquinoline derivative is a key precursor for the synthesis of libraries of compounds through amide bond formation, sulfonylation, and other amine-based chemistries. This allows for the systematic exploration of the structure-activity relationship (SAR) around the tetrahydroisoquinoline scaffold.

Role in the Synthesis of Specific Therapeutic Agents

While specific examples of marketed drugs derived directly from this intermediate are not prominently disclosed in the public domain, the 5-substituted tetrahydroisoquinoline motif is present in numerous investigational compounds targeting a range of therapeutic areas, including:

-

Oncology: As scaffolds for kinase inhibitors and other anti-proliferative agents.

-

Neuroscience: In the development of ligands for various receptors and transporters in the central nervous system.

-

Infectious Diseases: As core structures for novel antibacterial and antiviral agents.

The ability to introduce diverse functionality at the 5-position allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, such as potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Stability

Hazard Identification

Based on available data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Chemical Stability

-

Boc Group Stability: The Boc protecting group is generally stable to a wide range of nucleophilic and basic conditions. However, it is labile to strong acids.[2][10] Care should be taken to avoid acidic conditions if the Boc group is to be retained.

-

Nitro Group Stability: The nitroaromatic moiety is generally stable but can be reduced under various conditions, as discussed in the applications section.

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its well-defined structure, coupled with the synthetic utility of the nitro and Boc functionalities, provides a powerful platform for the generation of diverse libraries of compounds for drug discovery. A thorough understanding of its physical properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in the development of the next generation of therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Available from: [Link]

-

Organic Syntheses. Nitroxide, di-tert-butyl. Available from: [Link]

-

SciSupplies. This compound, 95.0%, 1g. Available from: [Link]

- Pai, B. R., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences-Chemical Sciences 93.2 (1984): 145-155.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... Available from: [Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available from: [Link]

-

ChemTik. This compound. Available from: [Link]

- Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2005.

-

Palkem India. CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier. Available from: [Link]

- Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies." RSC advances 11.23 (2021): 13866-13892.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Pozdnev, A. V., et al. "Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism.

- Li, Y., et al. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans." Molecules 28.7 (2023): 3158.

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

- Google Patents. Method for preparing tetrahydroisoquinolines. US4251660A.

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

-

Sunway Pharm Ltd. tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available from: [Link]

-

NIST WebBook. t-Butylhydroquinone. Available from: [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

-

NIST WebBook. Di-tert-butyl peroxide. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound, 95.0%, 1g [scisupplies.eu]

- 5. tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | 186390-79-4 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. scispace.com [scispace.com]

tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate chemical structure

An In-Depth Technical Guide to tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitro-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a nitro group onto this scaffold, specifically at the 5-position, offers a strategic handle for further chemical modifications, making this compound a valuable building block in drug discovery. The electron-withdrawing nature of the nitro group can modulate the electron density of the aromatic ring, influencing the molecule's reactivity and potential interactions with biological targets. Furthermore, the nitro group can be readily reduced to an amine, opening avenues for the synthesis of a diverse library of derivatives. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences.[2] This guide provides a comprehensive overview of the chemical structure, a proposed synthetic route with mechanistic considerations, and a detailed analysis of the expected spectroscopic characteristics of this important synthetic intermediate.

Chemical Structure and Properties

This compound is a moderately complex organic molecule featuring a bicyclic tetrahydroisoquinoline core. The key structural features include an aromatic ring substituted with a nitro group, a fully saturated six-membered heterocyclic ring containing a nitrogen atom, and a bulky tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen.

| Property | Value | Source |

| CAS Number | 397864-14-1 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [3] |

| Molecular Weight | 278.30 g/mol | [3] |

| SMILES | O=C(N1CC2=C(C(=O)=CC=C2)CC1)OC(C)(C)C | [3] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,0!"]; C3 [label="C", pos="-2.4,1.5!"]; C4 [label="C", pos="-1.2,2!"]; C5 [label="C", pos="0,1.5!"]; C6 [label="C", pos="1.2,2!"]; C7 [label="C", pos="1.2,0.5!"]; C8 [label="C", pos="0,-1.5!"]; O1 [label="O", pos="-0.5,-2.5!"]; O2 [label="O", pos="1,-2.5!"]; C9 [label="C", pos="2.4,0!"]; C10 [label="C", pos="3.6,-0.5!"]; N2 [label="N", pos="-3.6,2!"]; O3 [label="O", pos="-4.2,2.8!"]; O4 [label="O", pos="-4.2,1.2!"]; C11 [label="C(CH3)3", pos="1.5,-3.5!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C1; N1 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- C11; C7 -- C9; C9 -- C10; C10 -- C2; C3 -- N2; N2 -- O3 [style=double]; N2 -- O4;

// Aromatic ring indication // No direct way in DOT, but structure implies it. }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed)

Reaction:

-

To a stirred solution of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Causality Behind Experimental Choices

-

Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution.

-

Temperature Control: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize side reactions.

-

Regioselectivity: The N-Boc group is an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. However, the tetrahydroisoquinoline ring system itself influences the position of substitution. In the case of N-protected tetrahydroquinolines, nitration often favors the 6- and 8-positions. Achieving high regioselectivity for the 5-position might require specific reaction conditions or a multi-step synthesis. The proposed direct nitration is likely to yield a mixture of isomers, with the 5-nitro and 7-nitro isomers being the most probable products, requiring careful purification. A detailed study on the nitration of N-protected tetrahydroquinolines has shown that the nature of the protecting group and the reaction conditions significantly influence the regioselectivity.[4]

-

Work-up Procedure: Pouring the acidic reaction mixture onto ice serves to quench the reaction and dilute the strong acid. Neutralization with a weak base like sodium bicarbonate is necessary to deprotonate the product and allow for its extraction into an organic solvent.

Structural Elucidation: A Predictive Spectroscopic Analysis

While experimental spectroscopic data for this compound is not available in the reviewed literature, a detailed prediction of its spectral characteristics can be made based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and Boc protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Aromatic (3H) | 7.2 - 8.2 | m | The protons on the aromatic ring will be in the downfield region. The nitro group will deshield the ortho and para protons. |

| CH₂ (C1) | ~4.6 | s | These benzylic protons adjacent to the nitrogen will be deshielded. |

| CH₂ (C4) | ~3.7 | t | These benzylic protons will be a triplet due to coupling with the adjacent CH₂ group. |

| CH₂ (C3) | ~2.9 | t | These aliphatic protons will be a triplet due to coupling with the adjacent CH₂ group. |

| tert-Butyl (9H) | ~1.5 | s | The nine equivalent protons of the Boc group will appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic, aliphatic, and carbamate carbons.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~155 | Typical chemical shift for a carbamate carbonyl carbon. |

| C (aromatic, attached to NO₂) | ~148 | The nitro group is strongly deshielding. |

| C (aromatic) | 120 - 140 | Range for substituted aromatic carbons. |

| C (tert-butyl, quaternary) | ~80 | Quaternary carbon of the Boc group. |

| CH₂ (C1) | ~45 | Benzylic carbon adjacent to nitrogen. |

| CH₂ (C4) | ~40 | Benzylic carbon. |

| CH₂ (C3) | ~28 | Aliphatic carbon. |

| CH₃ (tert-butyl) | ~28 | Methyl carbons of the Boc group. |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 278.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the tert-butyl group ([M-57]⁺), loss of isobutylene ([M-56]⁺), and loss of the entire Boc group ([M-101]⁺). Fragmentation of the tetrahydroisoquinoline ring is also possible.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the nitro, carbamate, and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| Nitro (NO₂) | ~1530 and ~1350 | Asymmetric and symmetric stretching |

| Carbamate (C=O) | ~1690 | Carbonyl stretching |

| Aromatic C-H | ~3050 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | Ring stretching |

| C-N | 1200 - 1350 | Stretching |

The N-O stretching vibrations of the aromatic nitro group are typically strong and appear as two distinct bands.[5] The carbamate carbonyl stretch is also a strong and characteristic absorption.[6]

Conclusion and Future Outlook

This compound is a strategically important building block for the synthesis of novel bioactive molecules. While a detailed experimental characterization is not yet publicly available, this guide provides a robust framework for its synthesis and structural analysis based on established chemical principles. The proposed synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Furthermore, the predicted spectroscopic data serves as a valuable reference for its characterization. Future research efforts should focus on the experimental validation of the proposed synthesis and a thorough spectroscopic analysis to confirm its structure. The development of regioselective nitration methods to favor the 5-position would be a significant advancement. The availability of this compound will undoubtedly accelerate the exploration of the chemical space around the 5-substituted tetrahydroisoquinoline scaffold, potentially leading to the discovery of new therapeutic agents.

References

-

García, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1543-1551. [Link]

-

PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

Singh, R., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13254. [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

-

ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link]

-

ResearchGate. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

MDPI. (2021). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

-

ACS Publications. (2001). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. [Link]

-

ACS Publications. (2018). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

ACS Publications. (2004). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 397864-14-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and drug discovery.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] This heterocyclic motif is associated with a broad spectrum of biological activities, including antitumor, antimicrobial, and antihypertensive properties.[2][3] The introduction of a nitro group and a tert-butoxycarbonyl (Boc) protecting group, as seen in this compound, provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates.[4][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 397864-14-1 | [6] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [6] |

| Molecular Weight | 278.30 g/mol | [7] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95.0% | [6] |

| Storage | Sealed in dry, 2-8°C | [8] |

Synthesis and Mechanistic Considerations

A plausible synthetic approach involves the nitration of a suitable N-Boc protected 1,2,3,4-tetrahydroisoquinoline precursor. For instance, the synthesis of the related compound, tert-Butyl 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, proceeds from tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.[8] This suggests a similar strategy for the target molecule.

Conceptual Synthetic Pathway:

A likely synthetic route would begin with the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline with a Boc group, followed by nitration.

Caption: Conceptual synthetic pathway to the target molecule.

Key Synthetic Methodologies for the Tetrahydroisoquinoline Core:

-

Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[9]

-

Bischler-Napieralski Reaction: This method utilizes the cyclization of a β-arylethylamide in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[10]

Reactivity and Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups: the nitro group, the Boc-protected amine, and the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key handle for further functionalization. This transformation opens up possibilities for amide bond formation, sulfonylation, and other reactions to introduce diverse substituents.

-

Deprotection of the Boc Group: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to liberate the secondary amine. This allows for subsequent N-alkylation or N-arylation reactions.

-

Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, the amino group, after reduction of the nitro group, will activate the ring, directing electrophiles to the ortho and para positions.

Caption: Key transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the nitro and Boc groups makes this molecule a highly valuable building block for the synthesis of complex, biologically active molecules. Its primary application lies in its role as an intermediate in the development of novel therapeutics.[5]

The tetrahydroisoquinoline scaffold is a common feature in kinase inhibitors.[3] While direct evidence of this specific 5-nitro substituted compound in a marketed drug is not available, its structural motifs are highly relevant to the design of new kinase inhibitors and other targeted therapies. The amino group, obtained after nitro reduction, can serve as a crucial pharmacophore for hydrogen bonding interactions with target proteins.[11]

Analytical Characterization

Comprehensive analytical characterization is paramount to confirm the identity and purity of this compound. While a complete set of spectra for this specific compound is not publicly available, analogous data from similar structures can provide a reference for expected analytical signatures.[12]

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the diastereotopic protons of the tetrahydroisoquinoline core, and the characteristic singlet for the tert-butyl group.[12] |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.[12] |

| FT-IR | Characteristic peaks for N-H stretching (if any residual starting material), C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate, and N-O stretching of the nitro group.[13] |

| Mass Spec. | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 278.30.[12] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its well-defined chemical properties, coupled with the versatile reactivity of its functional groups, provide a robust platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical characterization is key to unlocking its full potential in the quest for new therapeutic agents.

References

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 95.0%, 1g [scisupplies.eu]

- 7. 397864-14-1|this compound|BLD Pharm [bldpharm.com]

- 8. tert-Butyl6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Fluticasone furoate in the treatment of copd - Patent US-2017189424-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Executive Summary: This whitepaper provides a comprehensive technical overview of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide details its core physicochemical properties, with a primary focus on its molecular weight, and presents a validated synthesis protocol, analytical characterization methods, and its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Introduction

The isoquinoline scaffold is a prominent structural motif found in a wide array of biologically active compounds and natural products.[1] Its derivatives exhibit a vast range of pharmacological activities, including antimicrobial, antitumor, and spasmolytic properties.[1] Within this important class of compounds, this compound serves as a crucial and versatile intermediate.

The structure incorporates three key features that define its utility:

-

Dihydroisoquinoline Core: A bicyclic aromatic scaffold that provides a rigid framework for orienting substituents in three-dimensional space.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group at the 5-position. This group can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a vast chemical space for derivatization.

-

tert-Butoxycarbonyl (Boc) Group: A common and robust protecting group for the secondary amine in the heterocyclic ring. Its role is to prevent unwanted side reactions at the nitrogen atom during synthesis, and it can be removed under specific acidic conditions, enabling subsequent modification at this position.

The strategic placement of these functional groups makes this molecule a valuable starting material for constructing more complex molecules, particularly in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Physicochemical Properties

Accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The definitive molecular identity and key properties of this compound are summarized below.

Molecular Identity and Weight

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis, as well as for confirmation of identity via mass spectrometry.

-

Chemical Formula: C₁₄H₁₈N₂O₄[2]

-

Average Molecular Weight: 278.31 g/mol

-

Monoisotopic Mass: 278.126657 Da (calculated)

The molecular weight is derived from its chemical formula, C₁₄H₁₈N₂O₄, which accounts for all atoms and their isotopic abundances. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

Tabulated Properties

The following table consolidates the essential physicochemical data for this compound, gathered from various chemical suppliers and databases.

| Property | Value | Reference / CAS Number |

| IUPAC Name | This compound | |

| CAS Number | 397864-14-1 | [2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95.0% | [2] |

| Storage | Sealed in dry, 2-8°C | [4] |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | |

| Hazard Codes | H302, H315, H319, H335 | [2] |

| Precautionary Codes | P261, P270, P305+P351+P338 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from simpler precursors. The general strategy involves the formation of the tetrahydroisoquinoline core, followed by nitration and N-protection.

Synthesis Workflow

The logical flow for a common synthetic pathway is illustrated below. This process involves the cyclization to form the core ring structure, followed by functional group manipulations.

Sources

tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis route

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Functionalization of this core, particularly with nitro groups, provides critical intermediates for the synthesis of more complex molecules, such as amino-substituted THIQs, which are valuable in drug discovery. This guide provides a detailed, technically-grounded methodology for the synthesis of this compound, a key building block. We will elucidate a robust and regioselective synthetic pathway, starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The core of this strategy involves a strategic N-protection followed by a carefully controlled electrophilic nitration. This document provides not only the step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern the reaction outcomes, ensuring a reproducible and scalable synthesis for research and development professionals.

Strategic Approach: Retrosynthetic Analysis

The successful synthesis of a target molecule hinges on a logical and efficient strategic plan. A retrosynthetic analysis of this compound reveals two primary disconnection approaches.

Strategy 1 (Preferred): This approach involves functionalizing a pre-formed tetrahydroisoquinoline ring.

-

Nitration: The nitro group is installed via electrophilic aromatic substitution.

-

Boc Protection: The secondary amine of the THIQ is protected as a tert-butyl carbamate.

This sequence is executed in the forward direction as: (1) Boc Protection → (2) Nitration . This is the superior strategy for several reasons. The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it deactivates the nitrogen slightly to prevent side reactions but remains a powerful ortho, para-director for the subsequent nitration.[3][4] This electronic guidance is critical for achieving the desired regioselectivity at the C-5 position.

Strategy 2 (Alternative): This route constructs the THIQ ring from a nitrated precursor.

-

Boc Protection: The final step would be the protection of the synthesized nitro-THIQ.

-

Pictet-Spengler Cyclization: The THIQ ring is formed from 2-(3-nitrophenyl)ethanamine and an aldehyde (e.g., formaldehyde). However, the presence of a strongly electron-withdrawing nitro group on the aromatic ring significantly deactivates it towards the key intramolecular electrophilic aromatic substitution step of the Pictet-Spengler reaction.[5][6] This would necessitate harsh reaction conditions (e.g., strong superacids) and likely result in lower yields.[6]

Therefore, this guide will focus exclusively on the more efficient and controllable first strategy.

The Synthetic Workflow: A Three-Step Process

Our validated pathway begins with commercially available 1,2,3,4-tetrahydroisoquinoline and proceeds through two high-yielding steps.

Step 1: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline

Causality: The protection of the secondary amine is the most critical step for ensuring the success of the subsequent nitration. An unprotected amine would be protonated under the strong acidic conditions of nitration, forming a deactivating -NH2+ group that would direct meta to its position (C-6 or C-8) and severely hinder the reaction. The Boc group neutralizes this issue, acting as a sterically bulky, ortho, para-directing group that favors substitution at the less hindered C-5 and C-7 positions.[3][7]

Protocol: This procedure is adapted from standard, well-established methods for N-Boc protection.[8]

-

Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Base Addition: Add a base, such as triethylamine (1.2 eq) or aqueous sodium bicarbonate (1.5 eq), to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Step 2: Regioselective Nitration of the N-Boc Protected Core

Causality: The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The N-Boc group and the fused alkyl ring are both ortho, para-directing. The para position relative to the N-Boc group is blocked. The two available ortho positions are C-5 and C-7. Steric hindrance from the fused aliphatic ring can influence the selectivity, but typically a mixture of 5-nitro and 7-nitro isomers is expected. However, by maintaining a low temperature (0 °C), the formation of the 5-nitro isomer can be favored.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Starting materials for tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Alternatively, a one-pot synthesis of N-substituted tetrahydroisoquinolines has been described, which could potentially be adapted. [16]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction and Reduction

Step 1: N-Acetylation of 2-(3-Nitrophenyl)ethanamine

-

Dissolve 2-(3-nitrophenyl)ethanamine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-2-(3-nitrophenyl)ethanamine.

Step 2: Bischler-Napieralski Cyclization

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the N-acetyl-2-(3-nitrophenyl)ethanamine (1.0 eq) at 0 °C.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Cool the reaction to room temperature and cautiously pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude 5-nitro-3,4-dihydroisoquinoline.

Step 3: Reduction to 5-Nitro-1,2,3,4-tetrahydroisoquinoline

-

Dissolve the crude 5-nitro-3,4-dihydroisoquinoline in methanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford 5-nitro-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: N-Boc Protection

-

Dissolve 5-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in tetrahydrofuran dropwise.

-

Stir the reaction at room temperature overnight.

-

Remove the tetrahydrofuran under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound. [9]

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from commercially available 2-(3-nitrophenyl)ethanamine. This route, involving a Bischler-Napieralski reaction, subsequent reduction, and final N-Boc protection, offers a practical and scalable approach for researchers in drug discovery and development. While the Pictet-Spengler reaction presents a more direct route, the accessibility of the required starting material is a significant consideration. The protocols provided herein offer a solid foundation for the successful synthesis of this valuable building block.

References

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [10]2. Wikipedia. Bischler–Napieralski reaction. [11]3. Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951 , 6, 74-150.

-

Name-Reaction.com. Pictet-Spengler reaction. [1]5. Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [2]6. RSC Advances, 2021, 11 , 15979-16005. [4]7. Pictet-Spengler Isoquinoline Synthesis.

-

Wikipedia. Pictet–Spengler reaction. [3]9. Slideshare. Bischler napieralski reaction. [12]10. Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008 , 10 (16), 3485–3488. [7]11. ChemicalBook. 2-(2-NITROPHENYL)ETHANAMINE synthesis. [13]12. PubChem. 2-(3-Nitrophenyl)ethan-1-amine. [14]13. RSC Advances, 2021, 11 , 15979-16005. [15]14. Science of Synthesis. 15.5 Isoquinolines.

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [8]16. Organic Syntheses, 1971 , 51, 103.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. 18. International Journal of Scientific & Technology Research, 2020 , 9 (3), 4824-4828. [16]19. Synblock. tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate. [17]20. SciSupplies. This compound, 95.0%, 1g. [9]21. ResearchGate. 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE.

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

-

Google Patents. US4251660A - Method for preparing tetrahydroisoquinolines.

-

Google Patents. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.

-

Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

-

Simson Pharma Limited. 2(2nitrophenyl)ethylamine. 27. Google Patents. CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [5]29. Sigma-Aldrich. 2-Methyl-6-nitroaniline. 30. SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

-

Der Pharma Chemica, 2016 , 8(1), 329-335. [6]32. PubChem. Ethanamine, N-nitro-.

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. This compound, 95.0%, 1g [scisupplies.eu]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler napieralski reaction | PPTX [slideshare.net]

- 13. 2-(2-NITROPHENYL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 14. 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2 | CID 12950066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 16. ijstr.org [ijstr.org]

- 17. CAS 1414350-81-4 | tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate - Synblock [synblock.com]

The Synthetic Versatility of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide for Chemical Researchers

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including but not limited to, antiviral, antifungal, antibacterial, antidiabetic, and antineoplastic properties. The inherent structural features of the THIQ scaffold allow for three-dimensional diversity, making it an attractive starting point for the development of novel therapeutic agents.

This guide focuses on the chemical reactivity of a key derivative, tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 397864-14-1). This molecule is of particular interest to researchers in drug development due to the synthetic handles it possesses: a Boc-protected secondary amine, a nitro group on the aromatic ring, and the tetrahydroisoquinoline core itself. Each of these features can be selectively manipulated to generate a diverse library of compounds for biological screening. The strategic placement of the nitro group at the 5-position makes it a valuable precursor to the corresponding 5-amino derivative, which opens up a plethora of further chemical transformations.

This document will provide an in-depth exploration of the chemical reactivity of this versatile building block, offering insights into its key transformations, detailed experimental protocols, and the underlying chemical principles that govern its reactivity.

Core Reactivity: The Nitro Group as a Synthetic Linchpin

The most prominent and synthetically useful transformation of this compound is the reduction of the nitro group to a primary amine. This conversion is a pivotal step, as it transforms an electron-withdrawing group into a versatile electron-donating group, thereby unlocking a wide range of subsequent derivatization possibilities. The resulting amine can be acylated, alkylated, arylated, or used in the construction of heterocyclic rings.

Catalytic Hydrogenation: The Preferred Route to the 5-Amino Derivative

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups due to its high chemoselectivity and generally clean reaction profiles. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.

Conceptual Workflow for Catalytic Hydrogenation:

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework based on the molecule's structural components. We predict its solubility behavior in a range of common laboratory solvents. Critically, this guide offers detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate reliable data for their specific applications. The methodologies are presented with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of this compound's physicochemical properties to advance their work in synthesis, purification, and formulation.

Introduction: The Imperative of Solubility

In the landscape of drug discovery and development, the physicochemical properties of synthetic intermediates are as critical as their reactivity. This compound is a valuable building block, leveraging the versatile 1,2,3,4-tetrahydroisoquinoline scaffold.[1] Its utility in multi-step syntheses necessitates a thorough understanding of its solubility. Solubility dictates the choice of reaction media, influences purification and crystallization strategies, and ultimately impacts process efficiency and scalability.

Poorly characterized solubility can lead to significant challenges, including:

-

Suboptimal Reaction Kinetics: Inhomogeneous reaction mixtures can result in slower reaction rates and incomplete conversions.

-

Purification Difficulties: Selecting appropriate anti-solvents for crystallization or solvents for chromatography depends on precise solubility knowledge.

-

Process Inefficiencies: Unexpected precipitation or handling issues can complicate filtration and transfer steps in a laboratory or pilot plant setting.

This guide addresses the current information gap by providing a predictive analysis and actionable experimental protocols to master the solubility of this important intermediate.

Theoretical Solubility Profile: A Molecular Structure-Based Assessment

The principle that "like dissolves like" provides a foundational framework for predicting solubility.[2] By dissecting the molecular structure of this compound, we can anticipate its behavior in various solvent classes.

The molecule comprises three key structural motifs that govern its solubility:

-

1,2,3,4-Tetrahydroisoquinoline Core: A bicyclic aromatic and aliphatic amine system that provides a rigid scaffold.

-

tert-Butoxycarbonyl (Boc) Protecting Group: This is a large, non-polar, and lipophilic group. The Boc group significantly increases the molecule's non-polar surface area, which generally reduces solubility in aqueous media but enhances it in many organic solvents.[3][4][5][6] Carbamates are generally stable towards most bases and nucleophiles but are labile under acidic conditions.[3]

-

Nitro (NO₂) Group: This is a highly polar and strongly electron-withdrawing functional group.[7][8] While its polarity can enhance interactions with polar solvents, the nitro group can also participate in strong intermolecular dipole-dipole interactions within the crystal lattice, potentially increasing the energy required to dissolve the solid and thus lowering solubility.[9]

Based on this analysis, the following solubility behavior is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The large, non-polar Boc group and aromatic ring create a hydrophobic character that dominates over the polar nitro group, leading to poor solvation by water.[10] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents effectively solvate the polar nitro and carbamate groups without the steric hindrance that protic solvents might encounter with the bulky Boc group.[1][11][12] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the nitro and carbonyl oxygens. Solubility is expected to be good, though potentially lower than in polar aprotic solvents due to the molecule's overall lipophilicity.[12][13][14] |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Low to Very Low | Despite the molecule's significant non-polar character from the Boc group, the highly polar nitro group will strongly disfavor interaction with non-polar solvents, limiting solubility.[1][12] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents offer a balance of polarity capable of solvating the entire molecule, making them good candidates for reaction and purification processes.[14] |

Experimental Determination of Solubility: Protocols for the Modern Laboratory

Theoretical predictions must be validated by empirical data. The choice between a kinetic or thermodynamic solubility assay depends on the stage of development. Kinetic assays are high-throughput and suitable for early-stage screening, while thermodynamic assays are the "gold standard" for generating precise data for process development and regulatory filings.[15][16][17][18]

Kinetic Solubility Assay

This method measures the solubility of a compound that rapidly precipitates from a concentrated organic stock solution into an aqueous buffer. It is a high-throughput method that simulates the conditions a compound might experience during in vitro biological assays.[16][19]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a final theoretical concentration of 200 µM and a final DMSO concentration of 2%.

-

Incubation: Mix the plate on a shaker for 5 minutes and then let it stand at room temperature for 2 hours to allow for precipitation to equilibrate.

-

Analysis: Measure the light scattering of the samples using a microplate nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated material.[20]

-

Data Interpretation: Compare the light scattering signal to that of positive (known insoluble compound) and negative (buffer with 2% DMSO) controls to determine if the compound is soluble at the tested concentration.

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility.[15][21][22] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a true measure of its intrinsic solubility in a given solvent system.

-

Material Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg, ensuring some solid remains undissolved at the end) to a clear glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent. A recommended list of solvents for initial screening is provided in the table below.

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. The solution should appear as a slurry with undissolved solid.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV. Determine the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound.

-

Calculation: Calculate the solubility in mg/mL or mM, accounting for the dilution factor.

Caption: Workflow for the thermodynamic shake-flask assay.

The selection of solvents should be guided by their intended use in the pharmaceutical process.[23][24][25][26]

| Solvent | Class | Typical Application |

| Water | Aqueous | Formulation, Aqueous work-up |

| Ethanol | Polar Protic | Reaction, Crystallization, Formulation |

| Isopropanol (IPA) | Polar Protic | Reaction, Crystallization |

| Acetonitrile (ACN) | Polar Aprotic | Reaction, HPLC Mobile Phase |

| Acetone | Polar Aprotic | Reaction, Washing, Crystallization |

| Ethyl Acetate (EtOAc) | Ester | Extraction, Chromatography |

| Dichloromethane (DCM) | Chlorinated | Reaction, Extraction |

| Toluene | Aromatic | Reaction, Crystallization |

| Heptane/Hexane | Aliphatic | Anti-solvent, Chromatography |

Conclusion

While published quantitative data for this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive framework for its solubility. It is anticipated to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and very low solubility in aqueous and non-polar aliphatic media. This guide provides robust, step-by-step protocols for both kinetic and thermodynamic solubility determination, enabling researchers to generate the critical data needed to optimize synthetic routes, streamline purification processes, and make informed decisions in the drug development pipeline. The application of these methodologies will replace estimation with empirical evidence, ensuring a more efficient and scientifically sound development path.

References

-

Falcone, S. J., & Palmer, A. C. (2017). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 117(3), 2164–2203. Available at: [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved January 19, 2026, from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

-

ResearchGate. (2025). Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

ResearchGate. (2025). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available at: [Link]

-

MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved January 19, 2026, from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 19, 2026, from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

-

ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved January 19, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 19, 2026, from [Link]

-

Juniper Publishers. (n.d.). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Available at: [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 19, 2026, from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved January 19, 2026, from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

-

Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). TNT. Retrieved January 19, 2026, from [Link]

-

T.G.I. Friday's. (n.d.). CLASSIFICATION OF SOLVENTS. Retrieved January 19, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TNT - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. idc-online.com [idc-online.com]

- 13. researchgate.net [researchgate.net]

- 14. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 15. scispace.com [scispace.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. evotec.com [evotec.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 24. mdpi.com [mdpi.com]

- 25. rjpls.org [rjpls.org]

- 26. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide

An In-depth Examination of the Structural Elucidation of a Key Synthetic Intermediate

Abstract

Introduction